molecular formula C19H23FN2O3S B245584 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine

1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine

Cat. No. B245584
M. Wt: 378.5 g/mol
InChI Key: OUWJTOBCGZJYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine, also known as EF-1502, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that plays a role in various cellular processes, including calcium regulation, ion channel activity, and neurotransmitter release. 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine's activation of the sigma-1 receptor has been shown to have neuroprotective effects and to promote neuroplasticity.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine's SSRI activity leads to an increase in serotonin levels in the brain, which can improve mood and reduce anxiety. Its activation of the sigma-1 receptor has been shown to have anti-inflammatory effects and to promote neurite outgrowth. 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has also been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine's unique mechanism of action and potential therapeutic applications make it an attractive compound for scientific research. However, its limited availability and high cost may hinder its widespread use in lab experiments.

Future Directions

Further research is needed to fully understand 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine's mechanism of action and to explore its potential therapeutic applications. Future studies could focus on its use as an anti-inflammatory agent, as a treatment for neurodegenerative diseases, and as a potential alternative to traditional antidepressants. Additionally, the development of more efficient and cost-effective synthesis methods could make 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine more accessible for scientific research.
In conclusion, 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its unique mechanism of action and potential use in various fields of research make it an attractive compound for scientific investigation. Further research is needed to fully understand its potential and to explore its future applications.

Synthesis Methods

1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine can be synthesized by reacting 4-ethylphenylpiperazine with 4-fluoro-3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in preclinical studies for the treatment of depression, anxiety, and neuropathic pain. 1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

Molecular Formula

C19H23FN2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23FN2O3S/c1-3-15-4-6-16(7-5-15)21-10-12-22(13-11-21)26(23,24)17-8-9-18(20)19(14-17)25-2/h4-9,14H,3,10-13H2,1-2H3

InChI Key

OUWJTOBCGZJYFQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)OC

Origin of Product

United States

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